molecular formula C18H21NO3 B095872 trans-Codeine CAS No. 16206-70-5

trans-Codeine

Cat. No. B095872
CAS RN: 16206-70-5
M. Wt: 299.4 g/mol
InChI Key: OROGSEYTTFOCAN-DTKOIPMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-Codeine is a chemical compound that is derived from opium and is commonly used in the production of painkillers. It is a natural alkaloid that has been found to be effective in treating pain and coughs. Trans-Codeine is a potent analgesic that works by binding to the mu-opioid receptors in the brain and spinal cord. The chemical structure of trans-Codeine is similar to that of morphine, which is another potent analgesic.

Mechanism Of Action

Trans-Codeine works by binding to the mu-opioid receptors in the brain and spinal cord. This binding activates the receptors, which in turn leads to the release of endorphins, which are natural painkillers produced by the body. The endorphins then bind to the mu-opioid receptors, leading to a reduction in pain.

Biochemical And Physiological Effects

Trans-Codeine has a number of biochemical and physiological effects on the body. It is a potent analgesic that can reduce pain by up to 50%. It also has sedative effects, which can help to reduce anxiety and promote relaxation. Trans-Codeine can also cause respiratory depression, which can be a concern in some patients.

Advantages And Limitations For Lab Experiments

Trans-Codeine has a number of advantages and limitations for use in lab experiments. One advantage is that it is a natural compound that is readily available. It is also relatively easy to synthesize in the lab. However, trans-Codeine can be difficult to work with due to its potency and potential for respiratory depression. It can also be expensive to produce in large quantities.

Future Directions

There are a number of future directions for research on trans-Codeine. One area of research is the development of new painkillers that are based on the structure of trans-Codeine. Another area of research is the development of new methods for synthesizing trans-Codeine that are more efficient and cost-effective. Finally, there is a need for further research into the biochemical and physiological effects of trans-Codeine, particularly in relation to its potential for respiratory depression.

Synthesis Methods

The synthesis of trans-Codeine involves the extraction of the alkaloid from opium. The opium is first treated with a weak acid to convert the morphine into codeine. The codeine is then extracted from the opium using a solvent such as chloroform. The codeine is then treated with a reducing agent such as sodium borohydride to produce trans-Codeine.

Scientific Research Applications

Trans-Codeine has been the subject of extensive scientific research due to its potential use as a painkiller. It has been found to be effective in treating various types of pain, including chronic pain, neuropathic pain, and cancer pain. Trans-Codeine has also been found to be effective in treating coughs.

properties

IUPAC Name

(4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12-,13+,17+,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROGSEYTTFOCAN-DTKOIPMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 5492983

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